2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
Overview
Description
2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine is a useful research compound. Its molecular formula is C18H22N4S and its molecular weight is 326.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as olanzapine are known to target various receptors in the brain, including dopamine and serotonin receptors .
Mode of Action
It’s likely that this compound interacts with its targets in a similar manner to related compounds, potentially acting as an antagonist or partial agonist .
Biochemical Pathways
Based on the targets of similar compounds, it’s likely that this compound affects pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Pharmacokinetics
Similar compounds are generally well absorbed, widely distributed, metabolized in the liver, and excreted in urine .
Result of Action
Similar compounds are known to modulate neurotransmission, which can lead to changes in mood, cognition, and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets .
Biochemical Analysis
Biochemical Properties
2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind to dopamine and serotonin receptors, which are critical in regulating mood, cognition, and behavior . The interaction with these receptors involves the inhibition of dopamine D2 receptors and serotonin 5-HT2A receptors, leading to altered neurotransmitter levels in the brain. Additionally, this compound can modulate the activity of various enzymes involved in neurotransmitter synthesis and degradation, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to dopamine and serotonin receptors, it influences intracellular signaling cascades, leading to changes in cyclic AMP (cAMP) levels and protein kinase activity . These changes can alter gene expression patterns, affecting the production of proteins involved in neurotransmission and synaptic plasticity. Furthermore, this compound can modulate cellular metabolism by influencing glucose uptake and utilization in neurons .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent effects on enzyme activity and gene expression. This compound binds to dopamine D2 and serotonin 5-HT2A receptors, inhibiting their activity and leading to decreased neurotransmitter release . Additionally, it can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The changes in neurotransmitter levels and receptor activity ultimately lead to alterations in gene expression, affecting the synthesis of proteins involved in neurotransmission and synaptic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in receptor density and enzyme activity . These long-term effects are particularly relevant in the context of chronic treatment with this compound, as they can influence the overall efficacy and safety of the compound in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate neurotransmitter levels and receptor activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Animal studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to neurotransmitter metabolism. This compound can inhibit the activity of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin . By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, enhancing their signaling effects . Additionally, this compound can influence the activity of enzymes involved in the synthesis of neurotransmitters, further modulating neurotransmitter levels and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to reach its target receptors in the brain . Once inside the brain, it can bind to dopamine and serotonin receptors, influencing their activity and signaling effects . Additionally, this compound can be transported within cells by specific transporters, facilitating its distribution to different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized to the plasma membrane, where it can interact with dopamine and serotonin receptors . Additionally, it can be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it may influence the synthesis and processing of neurotransmitter receptors . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications, ensuring its proper distribution and function within cells .
Properties
IUPAC Name |
2-ethyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c1-3-13-12-14-17(22-10-8-21(2)9-11-22)19-15-6-4-5-7-16(15)20-18(14)23-13/h4-7,12,20H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESDPDMUPPFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388830 | |
Record name | 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61325-71-1 | |
Record name | 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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